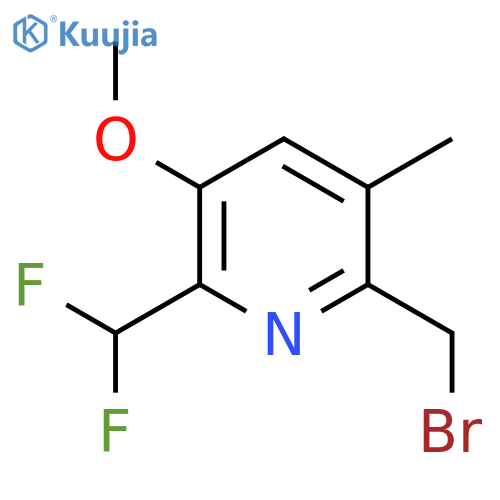

Cas no 1807143-65-2 (2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine)

1807143-65-2 structure

商品名:2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine

CAS番号:1807143-65-2

MF:C9H10BrF2NO

メガワット:266.082608699799

CID:4804171

2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine 化学的及び物理的性質

名前と識別子

-

- 2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine

-

- インチ: 1S/C9H10BrF2NO/c1-5-3-7(14-2)8(9(11)12)13-6(5)4-10/h3,9H,4H2,1-2H3

- InChIKey: PULJPZREHWUGHO-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(C)=CC(=C(C(F)F)N=1)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 182

- 疎水性パラメータ計算基準値(XlogP): 2.4

- トポロジー分子極性表面積: 22.1

2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029020839-1g |

2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine |

1807143-65-2 | 95% | 1g |

$2,750.25 | 2022-03-31 | |

| Alichem | A029020839-500mg |

2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine |

1807143-65-2 | 95% | 500mg |

$1,735.55 | 2022-03-31 | |

| Alichem | A029020839-250mg |

2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine |

1807143-65-2 | 95% | 250mg |

$960.40 | 2022-03-31 |

2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine 関連文献

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

1807143-65-2 (2-(Bromomethyl)-6-(difluoromethyl)-5-methoxy-3-methylpyridine) 関連製品

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬